

Head-to-head comparison of benzimidazole PARP inhibitors' ADME profiles

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Compound of Interest

2-(4-Hydroxyphenyl)-1hBenzimidazole-4-Carboxamide

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A comprehensive head-to-head comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of key benzimidazole Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Benzimidazole PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA damage repair pathways, particularly in tumors with BRCA1/2 mutations. The benzimidazole scaffold has been a fertile ground for the development of potent PARP inhibitors. Understanding the ADME properties of these compounds is critical for optimizing their clinical efficacy and safety. This guide provides a head-to-head comparison of the ADME profiles of prominent benzimidazole PARP inhibitors, supported by experimental data.

Head-to-Head ADME Profile Comparison

The following tables summarize the key ADME parameters for selected benzimidazole PARP inhibitors.

Table 1: Absorption and Distribution



Parameter	Pamiparib	Veliparib (ABT- 888)	AZD2461	2X-121 (Stenoparib)
Oral Bioavailability (F%)	Good[1][2]	High[3]	Orally bioavailable[4]	Orally available[5][6]
Time to Peak Plasma Concentration (Tmax)	~1-2 hours[7]	~1.5 hours	~3.5 hours (extended release)	Data not available
Plasma Protein Binding (%)	High (unbound fraction ~4.1%)	51%	Data not available	Data not available
Blood-Brain Barrier (BBB) Penetration	Yes, CNS penetration observed[7]	Limited	Poor substrate for P-gp efflux pumps, suggesting potential for better brain penetration than some other PARP inhibitors[4]	Data not available

Table 2: Metabolism



Parameter	Pamiparib	Veliparib (ABT- 888)	AZD2461	2X-121 (Stenoparib)
Primary Metabolic Pathways	N-oxidation and oxidation of the pyrrolidine ring[8]	Hepatic metabolism	Data not available	Data not available
Major CYP450 Enzymes Involved	CYP3A and CYP2C8[7][8]	CYP2D6 (minor contribution)	Data not available	Data not available
Major Metabolites	Dehydrogenated oxidative product (M3)[8]	M8 (lactam metabolite)	Data not available	Data not available

Table 3: Excretion

Parameter	Pamiparib	Veliparib (ABT- 888)	AZD2461	2X-121 (Stenoparib)
Primary Route of Excretion	Renal (urine) and feces[8]	Primarily renal (urine) as unchanged drug	Hepatobiliary excretion observed in preclinical models[9]	Data not available
Elimination Half- Life (t½)	~13.5 hours[7]	~6 hours	Data not available	Data not available
Percentage of Unchanged Drug in Excreta	Low in urine and feces[8]	High in urine	Data not available	Data not available

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below.

Caco-2 Permeability Assay

This assay predicts intestinal absorption of a compound.



- Cell Culture: Caco-2 cells are seeded on a filter in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer that mimics the intestinal epithelium.
- · Assay Procedure:
 - The test compound is added to the apical (A) side of the cell monolayer.
 - The appearance of the compound in the basolateral (B) receiver compartment is monitored over a 2-hour incubation period.
 - To assess efflux, the transport is also measured from the basolateral to the apical side (B to A).
- Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio
 (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the liver.

- Assay Components: Liver microsomes (containing Phase I metabolic enzymes like cytochrome P450s) and the cofactor NADPH are used.
- Assay Procedure:
 - The test compound is incubated with liver microsomes and NADPH at 37°C.
 - Samples are taken at various time points (e.g., 0, 15, 30, 60 minutes).
 - The reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS.
- Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay



This assay determines the potential of a compound to cause drug-drug interactions by inhibiting CYP enzymes.

- Assay System: Human liver microsomes or recombinant human CYP enzymes are used with specific probe substrates for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
- Assay Procedure:
 - The test compound is incubated with the CYP enzyme system and a probe substrate.
 - The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
- Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.

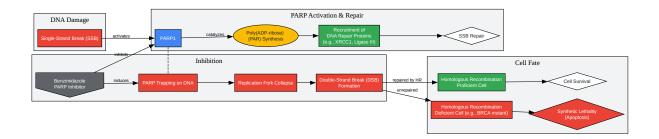
Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins.

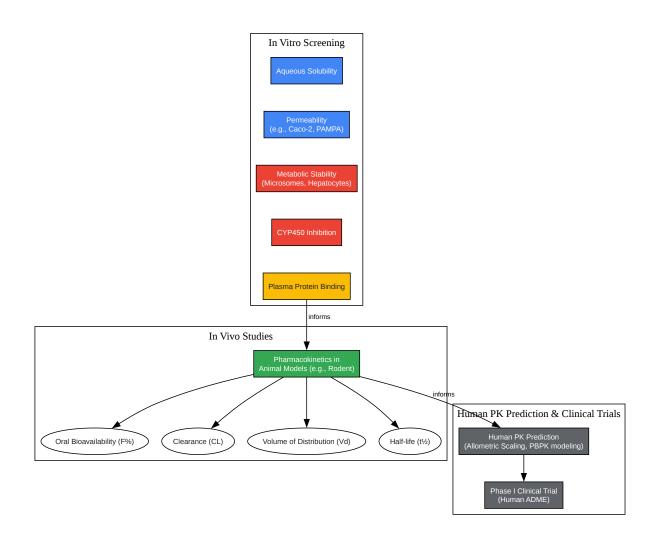
- Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with a protein-free buffer.
- · Assay Procedure:
 - The system is incubated until the concentration of the unbound compound reaches equilibrium across the membrane.
 - The concentrations of the compound in the plasma and buffer chambers are measured.
- Data Analysis: The fraction of the compound that is unbound (fu) in plasma is calculated.

Visualizations PARP Signaling Pathway in DNA Damage Repair









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